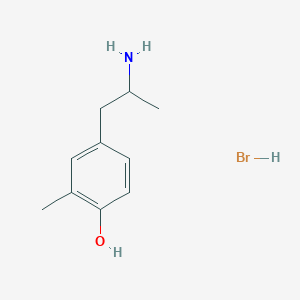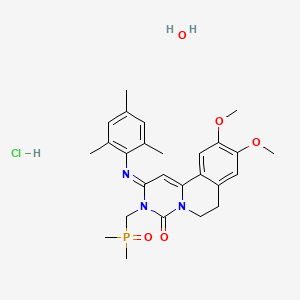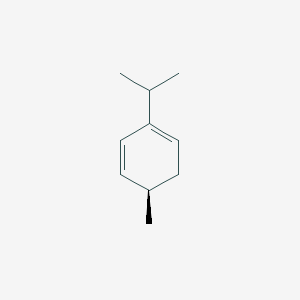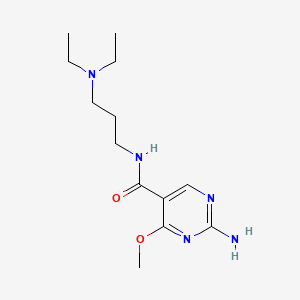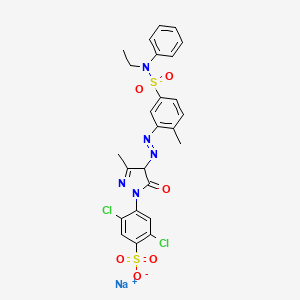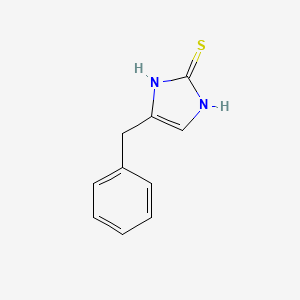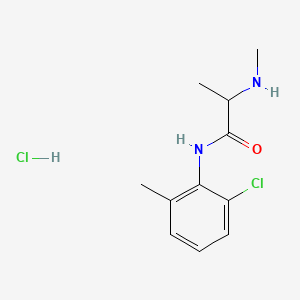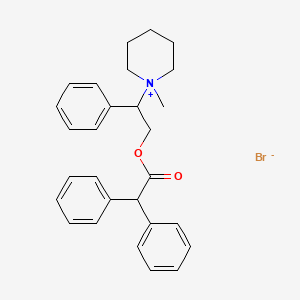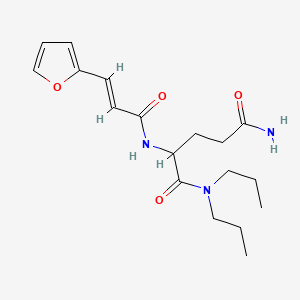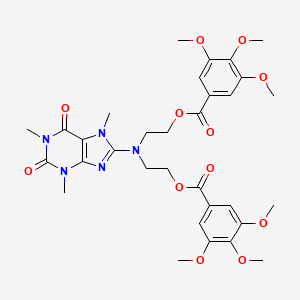
Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster es un complejo compuesto orgánico con una estructura única que combina derivados del ácido benzoico y análogos de purina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster normalmente implica la metoxilación del ácido gálico utilizando sulfato de dimetilo. La reacción se lleva a cabo en condiciones controladas, con la adición de solución de hidróxido de sodio para mantener el pH alrededor de 8-9. El producto se neutraliza, filtra y lava para obtener el compuesto final .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes recipientes de reacción y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene mediante pasos de cristalización y purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster sufre diversas reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden producir hidroquinonas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente a temperaturas y condiciones de pH controladas para garantizar la formación del producto deseado.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen quinonas, hidroquinonas y diversos derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de tintes, tintas y reveladores fotográficos.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3,4,5-trimetoxibenzoico: Un análogo más simple con grupos metoxilo similares en el anillo aromático.
Éter trimetílico del ácido gálico: Otro compuesto relacionado con características estructurales similares.
Ácido trimetilgálico: Comparte la estructura central del ácido trimetoxibenzoico.
Singularidad
Ácido benzoico, 3,4,5-trimetoxi-, ((2,3,6,7-tetrahidro-1,3,7-trimetil-2,6-dioxo-1H-purin-8-il)imino)di-2,1-etanediil éster es único debido a su combinación de ácido benzoico y análogos de purina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Número CAS |
135101-49-4 |
|---|---|
Fórmula molecular |
C32H39N5O12 |
Peso molecular |
685.7 g/mol |
Nombre IUPAC |
2-[2-(3,4,5-trimethoxybenzoyl)oxyethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H39N5O12/c1-34-24-27(35(2)32(41)36(3)28(24)38)33-31(34)37(10-12-48-29(39)18-14-20(42-4)25(46-8)21(15-18)43-5)11-13-49-30(40)19-16-22(44-6)26(47-9)23(17-19)45-7/h14-17H,10-13H2,1-9H3 |
Clave InChI |
FNFKQVXZYYBDCV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N(CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



